molecular formula C28H27N3O3 B5028771 N-{4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide

N-{4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide

Cat. No.: B5028771
M. Wt: 453.5 g/mol
InChI Key: SJEVBVCNNRYXNA-UHFFFAOYSA-N
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Description

N-{4-[3-(4-Methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide is a heterocyclic organic compound featuring a dibenzo[b,e][1,4]diazepin core fused with a 4-methoxyphenyl substituent and an acetamide group. The molecule’s structural complexity arises from its polycyclic framework, which includes a seven-membered diazepine ring fused to two benzene rings.

Properties

IUPAC Name

N-[4-[9-(4-methoxyphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-17(32)29-21-11-7-19(8-12-21)28-27-25(30-23-5-3-4-6-24(23)31-28)15-20(16-26(27)33)18-9-13-22(34-2)14-10-18/h3-14,20,28,30-31H,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEVBVCNNRYXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide (CAS No. 296899-50-8) is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C28H27N3O3
  • Molecular Weight : 453.53 g/mol
  • Chemical Structure : The compound features a dibenzo[b,e][1,4]diazepine core, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The antibacterial activity was assessed using the agar disc-diffusion method against various bacterial strains. For instance, derivatives of dibenzo[b,e][1,4]diazepines have shown efficacy against Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaInhibition Zone (mm)
1S. aureus15
2E. coli12

These results suggest that this compound could possess similar antimicrobial properties due to its structural analogies.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. Studies have shown that it may induce apoptosis in cancer cell lines by activating specific pathways associated with cell death.

Case Study: In Vitro Analysis

In a study published in PubMed Central, researchers evaluated the effect of the compound on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF7: 25 µM

These findings indicate that this compound may be a promising candidate for further development in cancer therapeutics.

The proposed mechanism involves the inhibition of key enzymes linked to cell proliferation and survival. The compound's ability to interact with DNA and RNA synthesis pathways has been noted in several studies.

Comparison with Similar Compounds

N-{4-[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide

  • Key Differences: This compound () shares a diazepine-like core but differs in the fused ring system (tricyclic vs. dibenzo-fused). Bioactivity Implications: Sulfonyl groups enhance polarity, which may improve aqueous solubility compared to the methoxyphenyl group in the target compound .

N-{[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide

  • Key Similarities :
    • Both compounds feature 4-methoxyphenyl and acetamide groups.
  • Key Differences: The core structure is a sulfonamide-linked benzene ring instead of a diazepine framework.

Substituent-Driven Comparisons

N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

  • Key Differences :
    • Replaces the diazepine core with an isoxazole ring and introduces methyl groups.
    • Functional Impact : Methyl groups increase hydrophobicity, while the isoxazole ring may enhance metabolic stability compared to the target compound’s diazepine system .

2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide

  • Key Similarities :
    • Both contain acetamide and aryl groups.
  • Key Differences: Lacks the diazepine core and methoxyphenyl substituent. Solubility: The acetylphenoxy group may reduce water solubility compared to the target compound’s polar diazepine oxygen .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight Core Structure Key Substituents Solubility (Predicted)
Target Compound ~463 g/mol Dibenzo[b,e][1,4]diazepin 4-Methoxyphenyl, Acetamide Moderate (polar core)
N-{[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide ~408 g/mol Sulfonamide-linked benzene 4-Methoxyphenyl, Sulfonamide High (polar sulfonamide)
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide 283.32 g/mol Acetamide-phenoxy Acetylphenoxy, o-Tolyl Low (hydrophobic groups)

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